molecular formula C24H28N2O6 B6220696 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid CAS No. 2757961-49-0

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid

Cat. No.: B6220696
CAS No.: 2757961-49-0
M. Wt: 440.5
InChI Key:
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid is a useful research compound. Its molecular formula is C24H28N2O6 and its molecular weight is 440.5. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the protected fluorenylmethoxycarbonyl (Fmoc) amino acid. The tert-butoxycarbonyl (Boc) protecting group is then removed, and the Fmoc group is deprotected to yield the final product.", "Starting Materials": [ "L-alanine", "tert-butyl chloroformate", "9H-fluorene-9-methanol", "N,N-dimethylformamide", "diisopropylethylamine", "triethylamine", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "ethyl acetate", "sodium hydroxide", "methanol" ], "Reaction": [ "Step 1: Protection of L-alanine amine group with Boc group using tert-butyl chloroformate and diisopropylethylamine in N,N-dimethylformamide solvent.", "Step 2: Protection of L-alanine carboxylic acid group with acetic anhydride and triethylamine in N,N-dimethylformamide solvent.", "Step 3: Protection of 9H-fluorene-9-methanol hydroxyl group with Fmoc group using diisopropylethylamine in N,N-dimethylformamide solvent.", "Step 4: Coupling of protected L-alanine with protected Fmoc-9H-fluorene-9-methanol using diisopropylcarbodiimide and N,N-dimethylformamide solvent.", "Step 5: Removal of Boc protecting group using hydrochloric acid in ethyl acetate solvent.", "Step 6: Deprotection of Fmoc group using 20% piperidine in N,N-dimethylformamide solvent.", "Step 7: Neutralization of reaction mixture with sodium bicarbonate.", "Step 8: Extraction of product with ethyl acetate solvent.", "Step 9: Purification of product using column chromatography with ethyl acetate and methanol solvent system.", "Step 10: Final product obtained is (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid." ] }

CAS No.

2757961-49-0

Molecular Formula

C24H28N2O6

Molecular Weight

440.5

Purity

95

Origin of Product

United States

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